molecular formula C8H7F4N B14873380 2,3-Difluoro-5-(difluoromethyl)benzylamine

2,3-Difluoro-5-(difluoromethyl)benzylamine

Cat. No.: B14873380
M. Wt: 193.14 g/mol
InChI Key: ZEARQZLCQNYSSM-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(difluoromethyl)benzylamine is a fluorinated aromatic amine with the molecular formula C8H7F4N This compound is characterized by the presence of two fluorine atoms on the benzene ring and a difluoromethyl group attached to the benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of benzylamine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) . These reagents are effective for converting alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives.

Industrial Production Methods

Industrial production of fluorinated benzylamines often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(difluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated benzaldehydes or benzoic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding fluorinated benzyl alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the benzene ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated benzaldehydes, benzoic acids, benzyl alcohols, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Difluoro-5-(difluoromethyl)benzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(difluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-(difluoromethyl)benzylamine is unique due to the specific positioning of the fluorine atoms and the difluoromethyl group, which can impart distinct electronic and steric properties. These unique features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

[5-(difluoromethyl)-2,3-difluorophenyl]methanamine

InChI

InChI=1S/C8H7F4N/c9-6-2-4(8(11)12)1-5(3-13)7(6)10/h1-2,8H,3,13H2

InChI Key

ZEARQZLCQNYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)C(F)F

Origin of Product

United States

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